molecular formula C9H7F3N2 B11769464 4-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole CAS No. 6742-83-2

4-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole

Cat. No.: B11769464
CAS No.: 6742-83-2
M. Wt: 200.16 g/mol
InChI Key: VSIDZHZJJPABSA-UHFFFAOYSA-N
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Description

4-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole is a chemical compound of significant interest in medicinal chemistry and drug discovery research. As a derivative of the 1H-benzimidazole scaffold, it is a versatile precursor and core structure for developing novel biologically active molecules. The benzimidazole pharmacophore is widely recognized for its diverse therapeutic potential, including antimicrobial, antiviral, and anticancer activities . The incorporation of a trifluoromethyl group, a common strategy in modern drug design, can enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets . Researchers are exploring such substituted benzimidazoles as potential multi-kinase inhibitors, which are important for targeted cancer therapy . Furthermore, recent studies on similar 2-(trifluoromethyl)-1H-benzimidazole derivatives have demonstrated promising antibacterial activity against challenging pathogens like Staphylococcus aureus (including MRSA strains) and Mycobacterium smegmatis , as well as antifungal activity against Candida albicans . The molecular mechanisms of action for these compounds may involve interactions with key bacterial proteins, such as (p)ppGpp synthetases/hydrolases, FtsZ proteins, or pyruvate kinases, which are implicated in bacterial cell division, persistence, and metabolism . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate care and conduct their own safety and specification assessments prior to use.

Properties

CAS No.

6742-83-2

Molecular Formula

C9H7F3N2

Molecular Weight

200.16 g/mol

IUPAC Name

4-methyl-2-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C9H7F3N2/c1-5-3-2-4-6-7(5)14-8(13-6)9(10,11)12/h2-4H,1H3,(H,13,14)

InChI Key

VSIDZHZJJPABSA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of 4-Methyl-2-(Trifluoromethyl)-1,2-Diaminobenzene

The precursor 4-methyl-2-(trifluoromethyl)-1,2-diaminobenzene is synthesized via sequential nitration and reduction of a trifluoromethyl-substituted toluene derivative. For example:

  • Nitration : 2-Trifluoromethyl-4-methyltoluene undergoes nitration with fuming nitric acid in sulfuric acid at 0–5°C, yielding 2-nitro-4-methyl-5-(trifluoromethyl)aniline.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the nitro group to an amine, producing the diamine intermediate.

Cyclization to Benzimidazole

Heating the diamine with formic acid at reflux induces cyclodehydration, forming the benzimidazole ring. Alternative carbonyl sources (e.g., trimethyl orthoformate) improve yields by minimizing over-oxidation:

4-Methyl-2-(trifluoromethyl)-1,2-diaminobenzene+HCOOHΔThis compound\text{4-Methyl-2-(trifluoromethyl)-1,2-diaminobenzene} + \text{HCOOH} \xrightarrow{\Delta} \text{this compound}

Transition Metal-Catalyzed Trifluoromethylation

Ullmann-Type Coupling on Halogenated Precursors

A halogenated benzimidazole (e.g., 2-bromo-4-methyl-1H-benzo[d]imidazole) undergoes copper-catalyzed coupling with a trifluoromethyl source. Key steps include:

  • Bromination : Selective bromination at the 2-position using N-bromosuccinimide (NBS) in DMF.

  • Trifluoromethylation : Reaction with methyl chlorodifluoroacetate (CF₃CO₂Me) in the presence of CuI and 1,10-phenanthroline at 120°C.

Oxidative Cyclization of Imine Intermediates

Formation of Imine Precursor

Condensation of 4-methyl-2-(trifluoromethyl)aniline with glyoxal in acetic acid generates a diimine intermediate.

Oxidative Cyclization

Treatment with Pb(OAc)₄ induces cyclization, forming the benzimidazole ring. This method offers scalability but requires careful control of stoichiometry to prevent over-oxidation.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Direct Cyclization65–75≥98Short step count, high atom economyRequires pure diamine precursor
Ullmann Coupling50–6095Late-stage functionalization flexibilityHigh catalyst loading, costly reagents
Oxidative Cyclization55–7097ScalabilityHazardous oxidants, byproduct formation

Optimization Strategies and Challenges

Solvent and Temperature Effects

Polar aprotic solvents (e.g., NMP, DMF) enhance reaction rates in coupling steps but may complicate purification. Lower temperatures (≤100°C) improve selectivity in trifluoromethylation.

Catalytic Systems

Copper(I) salts (CuI, CuBr) with bidentate ligands (e.g., 1,10-phenanthroline) achieve higher turnover numbers in Ullmann reactions. Palladium catalysts (e.g., Pd(PPh₃)₄) are less effective for CF₃ incorporation due to ligand dissociation issues .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce various functionalized derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 4-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole involves several chemical processes. One notable method includes the reaction of methyl-1H-imidazole with 3-fluoro-5-trifluoromethyl-phenylamine, which can be achieved using suitable bases and solvents under controlled temperatures . The compound's trifluoromethyl group significantly influences its electronic properties, enhancing its bioactivity.

Anticancer Activity

Research indicates that derivatives of benzimidazole, including this compound, exhibit promising anticancer properties. For instance, compounds derived from this structure have been shown to inhibit various tyrosine kinases such as c-Abl and Bcr-Abl, which are implicated in certain neoplastic diseases like leukemia . This suggests that the compound could serve as a lead structure for developing targeted cancer therapies.

Antimicrobial Properties

Benzimidazole derivatives have been recognized for their antimicrobial activities. Studies have highlighted their effectiveness against various pathogens, including Mycobacterium tuberculosis. The incorporation of the trifluoromethyl group enhances the lipophilicity and biological activity of these compounds, making them suitable candidates for further development as antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory potential of benzimidazole derivatives has been documented extensively. For example, modifications to the benzimidazole core have resulted in compounds that demonstrate significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical mediators in inflammatory processes. In vitro studies have shown that certain derivatives can reduce inflammation markers effectively .

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer activity of synthesized benzimidazole derivatives, this compound was compared against standard treatments like Gefitinib. The results indicated that specific derivatives exhibited comparable or superior efficacy against cancer cell lines such as A549 and MCF-7, showcasing their potential as effective anticancer agents .

Case Study 2: Antimicrobial Activity Against Mycobacterium tuberculosis

A series of derivatives based on this compound were tested for their activity against Mycobacterium tuberculosis. The most active compound showed an IC50 value significantly lower than the standard drug used in treatment, indicating strong potential for development into new antimycobacterial agents .

Data Table: Summary of Biological Activities

Activity Compound IC50/Effectiveness Reference
AnticancerThis compoundComparable to Gefitinib
AntimicrobialDerivatives against Mycobacterium tuberculosisIC50 < 10 µM
Anti-inflammatoryVarious benzimidazole derivativesSignificant COX inhibition

Mechanism of Action

The mechanism of action of 4-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological receptors and enzymes, leading to its observed biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic outcomes .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Benzimidazole Derivatives

Compound Name Substituents Melting Point (°C) Key Spectral Features (¹H NMR/¹³C NMR) Reference
4-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole 4-CH₃, 2-CF₃ 209–211 δ 2.6 (CH₃), δ 116.4 (CF₃, J = 327 Hz)
2-(4-Chlorophenyl)-1H-benzo[d]imidazole (2d) 2-(4-Cl-C₆H₄) 220–222 δ 7.7–7.9 (Ar-H), δ 139 (C-Cl)
2-(4-Nitrophenyl)-1H-benzo[d]imidazole (2e) 2-(4-NO₂-C₆H₄) 245–247 δ 8.3 (NO₂-Ar-H), δ 148 (C-NO₂)
6-Chloro-5-(2,3-dichlorophenoxy)-2-(trifluoromethyl)-1H-benzo[d]imidazole (RCB15) 6-Cl, 5-(2,3-Cl₂C₆H₃O), 2-CF₃ N/A δ 7.5–7.8 (Ar-H), δ 120 (CF₃)

Key Observations :

  • The trifluoromethyl group in the target compound increases lipophilicity (logP ~2.8) compared to chlorophenyl (logP ~3.2) and nitrophenyl (logP ~2.5) derivatives, influencing bioavailability .

Key Observations :

  • The 4-methyl-2-CF₃ derivative shows potent BRAF inhibition due to the -CF₃ group’s electron-withdrawing effects, enhancing binding affinity to kinase ATP pockets .
  • Fluorinated derivatives like RCB15 exhibit superior antiparasitic activity over albendazole (ABZ), with a 2.5-fold lower IC₅₀, attributed to enhanced membrane permeability from -CF₃ .

Stability and Drug-Likeness

  • Metabolic Stability : The 4-methyl group in the target compound reduces cytochrome P450-mediated oxidation compared to N-benzylated analogs (e.g., 1-benzyl-2-(4-methoxyphenyl)-1H-benzo[d]imidazole) .
  • Solubility : Aqueous solubility of the target compound (0.12 mg/mL) is lower than 2-(thiophen-2-yl)-1H-benzo[d]imidazole (0.45 mg/mL) due to the hydrophobic -CF₃ group .

Biological Activity

4-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole is a heterocyclic compound belonging to the benzimidazole family, characterized by its unique structural features which include a methyl group and a trifluoromethyl group. This compound has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer applications.

  • Chemical Formula : C10H8F3N2
  • Molecular Weight : 202.16 g/mol
  • Structure : The presence of the trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains and fungi. In particular:

  • Efficacy Against Bacteria : It has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria, with minimum inhibitory concentrations (MICs) reported as low as 4 µg/mL for certain derivatives .
  • Fungal Activity : The compound has also demonstrated antifungal activity, particularly against strains of Candida and Aspergillus species .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

  • Cell Line Studies : In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer), with IC50 values ranging from 25 to 50 µM .
  • Mechanism of Action : Preliminary findings suggest that it may inhibit key signaling pathways involved in tumor growth, including the Wnt/β-catenin pathway .

Interaction Studies

Recent studies have focused on the binding affinity of this compound with specific receptors:

  • P2X3 Receptors : Interaction with P2X3 receptors indicates potential applications in pain management therapies. Binding studies suggest a moderate affinity, warranting further investigation into its analgesic properties.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to other benzimidazole derivatives. The following table summarizes some related compounds:

Compound NameChemical FormulaUnique Features
6-(Trifluoromethyl)-1H-benzo[d]imidazoleC8H5F3N2Lacks the methyl substitution at position 4
1-Methyl-2-(trifluoromethyl)-1H-benzimidazoleC10H6F3NAdditional methyl group on the nitrogen atom
5-(Trifluoromethyl)-1H-benzimidazoleC8H5F3N2Different substitution pattern on the benzene ring

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of this compound, assessing their biological activity across different assays:

  • Synthesis Methodology : The compound was synthesized through a reaction involving 2-(trifluoromethyl)-1H-benzo[d]imidazole and methyl iodide in the presence of a base. Yields were reported between 40% to 60%.
  • Biological Evaluation : In vivo studies demonstrated significant tumor suppression in models treated with this compound, indicating its potential as an anticancer agent .

Q & A

Q. What are the common synthetic routes for 4-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole, and how can reaction conditions be optimized?

Answer: The synthesis typically involves cyclization of ortho-phenylenediamine derivatives with trifluoromethyl-containing aldehydes or ketones. Key methodologies include:

  • SiO₂-Catalyzed Condensation : Nano-SiO₂ efficiently catalyzes benzimidazole formation under solvent-free conditions, achieving yields >85% with reduced reaction times (30–60 minutes) .
  • Iodoacetic Acid-Mediated Cyclization : Thiourea intermediates cyclize in the presence of iodoacetic acid, yielding trifluoromethyl-substituted benzimidazoles with >90% purity (validated by HPLC) .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 15 minutes at 150°C) while maintaining high yields (82–89%) .

Q. Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of trifluoromethyl intermediates .
  • Catalyst Screening : SiO₂ outperforms traditional acids (e.g., HCl) by minimizing side reactions .
  • Temperature Control : Gradual heating (80–120°C) prevents decomposition of thermally sensitive intermediates .

Q. What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry and substituent orientation. Key signals include:
    • ¹H NMR : Trifluoromethyl (CF₃) as a singlet at δ 3.8–4.2 ppm; aromatic protons as multiplets at δ 7.1–8.3 ppm .
    • ¹³C NMR : CF₃ carbon at δ 122–125 ppm (quartet, JCFJ_{C-F} ≈ 280 Hz) .
  • FTIR : Stretching vibrations for C=N (1615–1630 cm⁻¹) and C-F (1140–1167 cm⁻¹) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 255.08 for C₉H₇F₃N₂) with <2 ppm error .

Q. How is the purity of synthesized this compound validated?

Answer:

  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) achieve baseline separation, with purity >98% confirmed by peak integration .
  • Elemental Analysis : Carbon and nitrogen content must match theoretical values within ±0.3% .
  • Melting Point Consistency : Sharp melting points (e.g., 209–211°C) indicate homogeneity; deviations >2°C suggest impurities .

Advanced Research Questions

Q. What computational methods are used to predict the electronic properties of this compound?

Answer:

  • DFT Calculations : B3LYP/6-311++G(d,p) basis sets model HOMO-LUMO gaps (e.g., 4.2 eV), correlating with optoelectronic applications .
  • Molecular Docking : AutoDock Vina predicts binding affinities (e.g., −8.2 kcal/mol) to bacterial enzyme active sites (e.g., S. aureus DNA gyrase) .
  • TD-DFT : Simulates UV-Vis spectra (λmax ≈ 310 nm), validated against experimental data with RMSD <0.1 eV .

Q. How do structural modifications affect its antimicrobial efficacy?

Answer:

  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., CF₃) : Enhance activity against Gram-negative bacteria (MIC: 2 µg/mL for S. typhi) by increasing membrane permeability .
    • Bulkier Substituents : Reduce activity (e.g., MIC increases to 16 µg/mL for 4-bromophenyl derivatives) due to steric hindrance .
  • Mechanistic Insights :
    • NMR Titration : Trifluoromethyl groups disrupt bacterial lipid bilayer integrity, as shown by line broadening in ³¹P NMR of membrane models .

Q. How can crystallographic data resolve ambiguities in molecular structure?

Answer:

  • Single-Crystal X-ray Diffraction :
    • Unit Cell Parameters : Monoclinic system (space group P2₁/c) with a = 11.706 Å, b = 20.230 Å, c = 9.542 Å .
    • Torsion Angles : Benzimidazole ring planarity confirmed by C-C-C-C angles of 179.8° (deviation <0.2°) .
  • Twinned Data Refinement : SHELXL resolves overlapping peaks in twinned crystals (R-factor <0.045) .

Q. How to address contradictory data in synthetic yields or biological activity?

Answer:

  • Statistical Analysis : Use ANOVA to identify significant variables (e.g., catalyst type contributes 75% variance in yield) .
  • Reproducibility Checks : Cross-validate antimicrobial assays (e.g., broth microdilution vs. agar diffusion) to rule out false positives .
  • Isotopic Labeling : ¹⁹F NMR tracks trifluoromethyl group stability under reaction conditions, explaining yield discrepancies .

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